1,2,3-Propanetriol, 1,2-diacetate, (S)-
Description
Contextualization within Chiral Glycerol (B35011) Derivatives Research
Research into chiral glycerol derivatives is a significant subfield of organic chemistry due to the prevalence of the glycerol backbone in numerous biologically important molecules. google.compku.edu.cn Enantiomerically pure glycerol derivatives are key starting materials, or "chiral synthons," for synthesizing a wide array of optically active compounds. google.compku.edu.cn The ability to start a synthesis with a pure enantiomer is highly efficient, as it avoids the costly and often difficult process of separating a racemic (50/50) mixture of isomers later on. google.com
The academic interest in these compounds stems from their role as intermediates in the synthesis of pharmaceuticals and natural products. google.com For example, chiral glycerol derivatives are used to prepare β-adrenergic agonists and antagonists, lecithins, prostaglandins, lysophosphatidic acid (LPA), and platelet-activating factors (PAF). google.compku.edu.cn The specific stereochemistry of the glycerol backbone is often critical to the biological activity of these target molecules. Therefore, the development of methods to produce compounds like (S)-1,2,3-Propanetriol, 1,2-diacetate is a central goal within this research area.
Historical Trajectory of Academic Inquiry into Glycerol Acetate (B1210297) Stereoisomers
The academic journey into glycerol acetate stereoisomers has evolved from basic esterification to highly selective and sophisticated synthetic methods. While glycerol was first identified in 1783, early methods for its acetylation were non-selective, yielding mixtures of mono-, di-, and tri-esters. wikipedia.orgacs.org The challenge has always been to control the reaction to produce a specific isomer, and further, a specific stereoisomer.
Early chemical synthesis routes to prepare specific chiral derivatives were often described as cumbersome and difficult to replicate. google.com A significant leap forward came with the application of enzymes, particularly lipases, in the synthesis of glycerol acetates. nih.gov Researchers discovered that enzymes like Candida antarctica lipase (B570770) B (often immobilized and known by trade names such as Novozym 435) could exhibit high regioselectivity, preferentially hydrolyzing or forming ester bonds at specific positions on the glycerol backbone. nih.govnih.gov This enzymatic approach allows for the highly selective production of 1,2-diacetin from the hydrolysis of triacetin (B1683017) or the direct esterification of glycerol. nih.govnih.gov This shift from classical chemical catalysis to biocatalysis and chemoenzymatic strategies marks a pivotal development in the historical trajectory, enabling more efficient and selective access to optically active glycerol acetates. nih.gov
Role as a Foundational Chiral Building Block in Advanced Organic Synthesis
A chiral building block, or synthon, is a relatively small molecule with a defined stereochemistry that serves as a starting point for the synthesis of larger, more complex target molecules. (S)-1,2,3-Propanetriol, 1,2-diacetate perfectly fits this description. Its value lies in the C3 glycerol backbone, which is a structural motif found in many natural products. google.com
By using a pre-made, enantiomerically pure building block like (S)-1,2,3-Propanetriol, 1,2-diacetate, chemists can incorporate its specific stereochemistry directly into the final product. This strategy is fundamental to modern asymmetric synthesis. These building blocks are crucial for creating compounds with multiple stereocenters, where the biological function is dependent on the exact three-dimensional structure. google.compku.edu.cn Chiral glycerol derivatives have been used to construct complex molecules ranging from lipids and phospholipids (B1166683) to macrobicyclic polyethers and even sugars like ribose. google.com Furthermore, these synthons are starting materials for creating other valuable intermediates, such as chiral epoxides, which are themselves versatile reagents in organic synthesis. google.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H12O5 | lookchem.comnist.govepa.gov |
| Molecular Weight | 176.17 g/mol | lookchem.comnist.gov |
| Appearance | Clear, colorless, somewhat oily liquid | smolecule.com |
| Melting Point | 40 °C | lookchem.com |
| Boiling Point | ~240 °C at 760 mmHg | lookchem.com |
| IUPAC Name | (2-acetyloxy-3-hydroxypropyl) acetate | nih.gov |
| Common Synonyms | Glycerol diacetate, Glyceryl diacetate, Diacetin (B166006) | nih.gov |
Current State of Academic Research on Optically Active Glycerol Acetates
Current academic research on optically active glycerol acetates is driven by the principles of green chemistry and the need for high-value products from renewable resources. A major source of glycerol today is as a byproduct of biodiesel production. nih.govnih.gov Consequently, much research is focused on efficiently converting this crude glycerol into valuable chemicals like specific glycerol acetates. nih.gov
Modern research explores several key areas:
Advanced Catalysis: There is a strong focus on developing robust and reusable heterogeneous catalysts for the acetylation of glycerol. mdpi.com Materials like Amberlyst resins, sulphated metal oxides (e.g., CeO2–ZrO2), and various zeolites are being studied to improve glycerol conversion and, crucially, to control the selectivity towards desired products like diacetin and triacetin. mdpi.comresearchgate.netresearchgate.net
Green Synthesis Routes: Enzymatic and microbial fermentation methods are at the forefront of "green" synthesis strategies. nih.gov These biological methods offer high selectivity under mild reaction conditions, avoiding the harsh chemicals and high temperatures associated with some traditional chemical methods. nih.govnih.gov
New Applications: While their role as chiral synthons is well-established, new applications for glycerol acetates are actively being investigated. A significant area of current research is their use as oxygenated fuel additives. mdpi.comsmolecule.com Adding diacetin or triacetin to biodiesel or gasoline can improve combustion efficiency and reduce emissions. wikipedia.orgsmolecule.commdpi.com
| Catalyst | Reactants | Key Conditions | Glycerol Conversion | Diacetin (DAG) Selectivity | Source |
|---|---|---|---|---|---|
| Novozym 435 | Glycerol, Methyl acetate | 40 °C, tert-butanol (B103910) solvent | 95% | N/A (Total Acetate) | nih.gov |
| Sulphated CeO2–ZrO2 | Glycerol, Acetic acid | 100 °C, 3h | 99.1% | 57.28% | mdpi.com |
| Amberlyst-35 | Glycerol, Acetic acid | 105 °C, 4h | ~100% (with anhydride (B1165640) finish) | High (part of di/tri mixture) | researchgate.net |
| CaO/Al2O3 | Glycerol, Ethyl acetate | 70 °C, 3h | 87.5% | 84.73% | uctm.edu |
| Amberlyst 15® | Glycerol, Acetic acid | 100-150 °C, scCO2 | ~29% (neat) to higher with catalyst | Selectivity varies with T and P | rsc.org |
Properties
CAS No. |
127179-48-0 |
|---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.16718 |
Synonyms |
1,2,3-Propanetriol, 1,2-diacetate, (S)- |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of S 1,2,3 Propanetriol, 1,2 Diacetate
Chemical Synthesis Approaches to Enantiomerically Enriched Forms
The synthesis of enantiomerically pure compounds can be achieved through several strategic approaches. These methods are designed to control the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.
Asymmetric Transformations and Chiral Auxiliary Strategies
Asymmetric synthesis is a powerful tool for creating chiral molecules from achiral or racemic precursors. youtube.com This approach introduces a chiral element into the reaction, which directs the formation of the desired stereoisomer. youtube.com
One common strategy involves the use of a chiral auxiliary . This is a chiral molecule that is temporarily attached to the substrate, influencing the stereochemical course of the reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, chiral oxazolidinones can be used to direct the stereoselective alkylation of a substrate. williams.edu While specific examples for the direct synthesis of (S)-1,2-diacetin using this method are not prevalent in the reviewed literature, the principle is widely applicable in asymmetric synthesis. williams.edu The key is that the chiral auxiliary creates a diastereomeric intermediate that allows for differentiation between the two possible reaction pathways, leading to the preferential formation of one enantiomer. youtube.comwilliams.edu
Asymmetric catalysis is another key aspect of asymmetric transformations. In this approach, a small amount of a chiral catalyst is used to generate large quantities of the chiral product. While the search results did not provide a direct example of an asymmetric catalytic synthesis of (S)-1,2-diacetin, the development of such a method would be a significant advancement.
Derivatization from Chiral Precursors: Glycerol (B35011) Enantiomers and Derivatives
A highly effective method for obtaining enantiomerically pure compounds is to start from a readily available chiral precursor. This "chiral pool" approach leverages the natural abundance of certain chiral molecules.
A common precursor for the synthesis of (S)-1,2-diacetin is (R)-solketal , which is derived from D-mannitol. Solketal (B138546), or (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, has its primary hydroxyl group protected as an acetal (B89532). nih.gov The synthesis involves the esterification of the remaining secondary hydroxyl group of (R)-solketal, followed by the removal of the protecting group to yield (S)-1,2-diacetin. nih.govscielo.brresearchgate.net This method is efficient because the stereocenter is already established in the starting material.
The general synthetic route can be outlined as follows:
Esterification: (R)-solketal is reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form the corresponding ester. nih.gov
Deprotection: The acetal protecting group is then removed under acidic conditions to liberate the diol, yielding (S)-1,2-diacetin. nih.gov
This strategy has been successfully employed for the synthesis of various fatty acid esters of solketal. nih.gov
Resolution Techniques for Enantioseparation
Resolution is the process of separating a racemic mixture into its individual enantiomers. This is a widely used technique when a direct asymmetric synthesis is not feasible or efficient.
Kinetic resolution is based on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. wikipedia.org This difference in reaction rates allows for the separation of the faster-reacting enantiomer from the slower-reacting one. wikipedia.org
Enzymatic kinetic resolution is a particularly powerful method due to the high enantioselectivity of many enzymes. Lipases are commonly used for this purpose in the resolution of alcohols and esters. nih.govnih.gov For the synthesis of (S)-1,2-diacetin, a racemic mixture of 1,2-diacetin can be subjected to hydrolysis catalyzed by a lipase (B570770). The lipase will selectively hydrolyze one enantiomer, for example, the (R)-enantiomer, at a much faster rate than the (S)-enantiomer. This results in an enrichment of the (S)-1,2-diacetin.
Several studies have demonstrated the use of lipases, such as Candida antarctica lipase B (CALB), for the kinetic resolution of glycerol derivatives. nih.govnih.gov The efficiency of the resolution is often expressed by the enantiomeric ratio (E value). High E values indicate a high degree of selectivity. The reaction conditions, such as the solvent, temperature, and water activity, can significantly influence the enantioselectivity of the enzyme. nih.gov
| Catalyst | Substrate | Reaction Type | Key Findings | Reference(s) |
| Candida antarctica Lipase B (Novozym 435) | Glycerol and methyl acetate (B1210297) | Transesterification | Achieved 95% conversion to glycerol acetates under optimized conditions. | nih.gov |
| Candida antarctica Lipase B | Racemic glycerol derivatives | Hydrolysis/Transesterification | Addition of co-solvents like acetone (B3395972) can significantly increase the enantiomeric ratio (E). | nih.gov |
| Lipase PSL-C from Pseudomonas cepacia | Racemic 1,2-diols | Acylation | Good conversions and enantioselectivities were achieved in tert-butyl methyl ether. | nih.gov |
Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for obtaining a single enantiomer from a racemic mixture in potentially quantitative yield. researchgate.netsioc-journal.cn This method relies on the ability of the enantiomers to interconvert in solution (racemize) while one enantiomer selectively crystallizes out of the solution. researchgate.netsioc-journal.cn The crystallization of one enantiomer shifts the equilibrium of the racemization process, leading to the conversion of the other enantiomer into the crystallizing form.
For this technique to be applicable to 1,2-diacetin, a method for the racemization of its stereocenter would be required, along with conditions that allow for the selective crystallization of the (S)-enantiomer. While the search results did not provide a specific example of crystallization-induced asymmetric transformation for 1,2-diacetin, this remains a theoretically viable and highly efficient strategy for enantiomeric enrichment. researchgate.netsioc-journal.cnresearchgate.net
Protecting Group Strategies in Directed Synthesis
Protecting groups are essential tools in organic synthesis, allowing for the selective reaction of one functional group in the presence of others. libretexts.orgutsouthwestern.edu In the context of synthesizing (S)-1,2-diacetin, protecting groups are crucial for differentiating between the primary and secondary hydroxyl groups of glycerol or its derivatives.
As mentioned in section 2.1.2, the use of solketal as a protected form of glycerol is a prime example of a protecting group strategy. nih.gov The isopropylidene group in solketal protects the 1,2-diol functionality of glycerol, leaving the primary hydroxyl group available for modification. nih.gov However, for the synthesis of (S)-1,2-diacetin starting from an achiral glycerol derivative, a different protecting group strategy would be required to differentiate the two primary hydroxyl groups and the secondary hydroxyl group.
A general strategy could involve:
Selective Protection: Selectively protecting one primary hydroxyl group and the secondary hydroxyl group of glycerol.
Acylation: Acetylating the remaining free primary hydroxyl group.
Deprotection and Selective Protection: Removing the protecting groups and then selectively protecting the newly acetylated primary hydroxyl group and the other primary hydroxyl group.
Acylation: Acetylating the now free secondary hydroxyl group.
Final Deprotection: Removing the protecting group to yield 1,2-diacetin.
The challenge lies in achieving high regioselectivity at each step. Various protecting groups for diols, such as acetals and silyl (B83357) ethers, are available and their selection would depend on their stability to the reaction conditions and the ease of their selective removal. researchgate.netrsc.orguniversiteitleiden.nlnih.gov
Biocatalytic and Enzymatic Synthesis Routes
The quest for efficient and environmentally benign methods to produce enantiomerically pure compounds has propelled the development of various biocatalytic strategies. Enzymes, with their inherent chirality and high specificity, are ideal catalysts for the synthesis of molecules like (S)-1,2,3-propanetriol, 1,2-diacetate. These methods primarily involve the use of isolated enzymes or whole-cell systems to perform asymmetric transformations on glycerol or its derivatives.
Lipase-Catalyzed Asymmetric Acylation and Deacylation
Lipases (EC 3.1.1.3) are among the most widely used enzymes in organic synthesis due to their broad substrate specificity, stability in organic solvents, and high regio- and enantioselectivity. nih.govpharmasalmanac.com The synthesis of (S)-1,2,3-propanetriol, 1,2-diacetate can be achieved through two primary lipase-catalyzed strategies: the kinetic resolution of racemic 1,2,3-propanetriol, 1,2-diacetate or the asymmetric acylation of a prochiral glycerol derivative.
In a notable example of regioselective hydrolysis, immobilized lipase B from Candida antarctica (CALB) has been effectively used to produce 1,2-diacetin from triacetin (B1683017). nih.gov This reaction demonstrates the high regioselectivity of the lipase for the primary ester groups of the glycerol backbone. nih.gov By carefully controlling reaction conditions, such as pH and temperature, the formation of the undesired 1,3-diacetin isomer can be minimized. nih.gov For instance, at a pH between 2 and 6 and temperatures ranging from 4 to 30°C, the hydrolysis of triacetin can yield 1,2-diacetin with high selectivity. nih.gov
The enantioselectivity of lipases can be exploited in the kinetic resolution of racemic 1,2-diols. For example, lipase PSL-C from Pseudomonas cepacia has demonstrated good conversion and enantioselectivity in the acylation of racemic 1,2-diols, which are structurally similar to the glycerol backbone. nih.gov
A chemoenzymatic approach using immobilized CALB on octyl-agarose (B13739342) (CALB-OC) has been developed for the regioselective hydrolysis of triacetin to yield 1,2-diacetin. nih.gov The study highlighted the influence of the solvent on the reaction yield, with higher yields of 1,2-diacetin (71%) achieved in the absence of acetonitrile (B52724) after 90 minutes. nih.gov
Lipase-Catalyzed Synthesis of 1,2-Diacetin
| Lipase | Substrate | Reaction Type | Solvent | Reaction Time (min) | Yield of 1,2-Diacetin (%) | Reference |
|---|---|---|---|---|---|---|
| Immobilized Candida antarctica lipase B (CALB-OC) | Triacetin | Hydrolysis | Aqueous buffer | 90 | 71 | nih.gov |
| Immobilized Candida antarctica lipase B (CALB-OC) | Triacetin | Hydrolysis | Aqueous buffer with 20% acetonitrile | 90 | Not specified, but lower than without acetonitrile | nih.gov |
Esterase-Mediated Enantioselective Transformations
Esterases (EC 3.1.1.1), like lipases, catalyze the hydrolysis and synthesis of ester bonds and can exhibit high enantioselectivity. nih.gov They are particularly effective for the hydrolysis of esters with short-chain fatty acids. nih.gov The differentiation between lipases and esterases is often based on their substrate preference and the phenomenon of interfacial activation, which is characteristic of lipasses. nih.govnih.gov
An esterase from Escherichia coli, identified as YbfF, has shown high activity and enantioselectivity towards 1,2-O-isopropylideneglycerol esters, which are protected forms of glycerol. nih.gov This enzyme preferentially hydrolyzes the (R)-enantiomer, yielding the (S)-1,2-O-isopropylideneglycerol with high enantiomeric excess (ee). nih.gov This demonstrates the potential of esterases in producing chiral precursors for (S)-1,2,3-propanetriol, 1,2-diacetate. The enantioselectivity of YbfF was found to be enhanced in the presence of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov
While direct synthesis of (S)-1,2,3-propanetriol, 1,2-diacetate using esterases is not extensively documented in readily available literature, the high enantioselectivity of these enzymes in related transformations suggests their significant potential. The choice between a lipase and an esterase for a specific transformation can depend on the substrate and the desired product, with lipases generally showing an advantage in certain synthetic applications. rsc.org
Whole-Cell Biotransformations for Chiral Glycerol Acetate Production
Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the elimination of costly enzyme purification steps and the presence of in-situ cofactor regeneration systems. nih.govresearchgate.net Microorganisms such as bacteria and fungi can be employed to perform enantioselective transformations. nih.govresearchgate.net
The biotransformation of glycerol into value-added chemicals is an area of active research. For instance, recombinant Gluconobacter oxydans has been used for the efficient oxidation of glycerol to dihydroxyacetone, a key intermediate in many chemical syntheses. researchgate.net While the direct production of (S)-1,2,3-propanetriol, 1,2-diacetate by whole-cell fermentation is not widely reported, the potential exists to engineer microbial strains for this purpose. For example, E. coli has been engineered to produce d-allulose from glycerol, demonstrating the feasibility of creating novel metabolic pathways in microbial hosts for the synthesis of complex molecules. nih.gov
Whole-cell catalysts of Bacillus cereus have been shown to asymmetrically reduce various ketones to their corresponding chiral alcohols with high conversion and enantioselectivity. nih.gov This capability could potentially be adapted for the stereoselective reduction of a ketone precursor to furnish the chiral diol backbone of the target molecule. The stereochemical outcome of whole-cell biotransformations can often be influenced by manipulating physicochemical parameters such as substrate concentration and the composition of the biotransformation medium. researchgate.net
Directed Evolution and Enzyme Engineering for Enhanced Stereoselectivity
The natural properties of enzymes are not always optimal for industrial applications. Directed evolution and protein engineering are powerful tools to tailor enzymes with desired characteristics, such as enhanced stereoselectivity, activity, and stability. nih.govnih.govrug.nl
Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with improved properties. This typically involves rounds of random mutagenesis of the gene encoding the enzyme, followed by screening or selection for variants with the desired improvements. For example, a lipase from Pseudomonas aeruginosa was subjected to successive rounds of random mutagenesis and saturation mutagenesis, resulting in a significant increase in its enantioselectivity (from an E-value of 1.1 to 25.8) for the hydrolysis of a chiral ester. nih.govrug.nl
Protein engineering can also involve rational design, where knowledge of the enzyme's three-dimensional structure is used to make specific mutations. For instance, the substrate specificity of a lipase was altered to favor short-chain fatty acids through a single amino acid substitution (S4T). e-ksbbj.or.kr Such modifications can be crucial for optimizing the synthesis of (S)-1,2,3-propanetriol, 1,2-diacetate, which involves short acetate groups. The goal of these engineering efforts is often to create enzymes that are not only highly selective but also robust enough for industrial processes. nih.gov
Directed Evolution of a Pseudomonas aeruginosa Lipase
| Enzyme Variant | Number of Amino Acid Substitutions | Enantioselectivity (E-value) | Reference |
|---|---|---|---|
| Wild-type | 0 | 1.1 | nih.govrug.nl |
| Best Variant | 5 | 25.8 | nih.govrug.nl |
Substrate Specificity and Regioselectivity in Biocatalytic Syntheses
The success of a biocatalytic synthesis heavily relies on the substrate specificity and regioselectivity of the chosen enzyme. nih.gov In the context of producing (S)-1,2,3-propanetriol, 1,2-diacetate, the enzyme must be able to selectively acylate or deacylate the correct hydroxyl or ester groups on the glycerol backbone.
Lipases are well-known for their regioselectivity, often preferentially acting on the primary hydroxyl groups (sn-1 and sn-3 positions) of glycerol. nih.gov This property is crucial for synthesizing 1,2-diacylglycerols from triglycerides. nih.gov The regioselectivity of adipose triglyceride lipase (ATGL), for example, has been shown to specifically generate sn-1,3 and sn-2,3 diacylglycerols. nih.gov The regioselectivity of lipases can also be influenced by the reaction medium. rsc.org
Computational studies, such as molecular dynamics simulations, can provide insights into the structural basis of an enzyme's regioselectivity, aiding in the selection or engineering of a suitable biocatalyst. rsc.org Understanding and controlling both substrate specificity and regioselectivity are paramount for developing efficient and selective biocatalytic routes to (S)-1,2,3-propanetriol, 1,2-diacetate.
Comparative Analysis of Synthetic Efficiencies and Stereocontrol
Lipase-catalyzed reactions are well-established and offer high yields and selectivities. The use of immobilized lipases, such as Novozym 435 (immobilized CALB), allows for easy separation and reuse of the biocatalyst, which is advantageous for industrial applications. nih.gov The kinetic resolution of racemic mixtures is a common strategy, but its maximum theoretical yield is limited to 50%. Desymmetrization of prochiral substrates, however, can theoretically achieve 100% yield. pharmasalmanac.com
Esterase-mediated transformations also show great promise, particularly for substrates with smaller acyl groups. While they can exhibit very high enantioselectivity, their application in the synthesis of glycerol derivatives is less documented compared to lipases. The stability and activity of esterases in organic solvents can also be a limiting factor. rsc.org
Whole-cell biotransformations present a cost-effective alternative by avoiding enzyme purification. However, the yields and selectivities can be lower due to the presence of competing metabolic pathways within the cell. Metabolic engineering can be employed to overcome these limitations by, for example, deleting genes responsible for byproduct formation. nih.gov The optimization of fermentation conditions is also critical for achieving high productivity. nih.gov
Directed evolution and enzyme engineering offer the potential to significantly improve the efficiency and stereoselectivity of any of these biocatalytic systems. By tailoring enzymes specifically for the desired reaction, it is possible to overcome the limitations of naturally occurring biocatalysts and develop highly efficient and selective processes. nih.govrug.nl
Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Optimization
The cornerstone of producing optically pure (S)-1,2,3-Propanetriol, 1,2-diacetate lies in the meticulous optimization of the enantiomeric excess (ee) and, where applicable, the diastereomeric ratio (dr). Enzymatic kinetic resolution has emerged as a superior strategy, primarily utilizing lipases to selectively acylate or hydrolyze a racemic mixture, thereby separating the enantiomers.
Lipases, particularly Candida antarctica lipase B (CALB), have demonstrated exceptional enantioselectivity in the transesterification and hydrolysis of glycerol derivatives and related diols. researchgate.netnih.gov The optimization of reaction parameters is crucial to maximize the enantiomeric excess of the desired (S)-enantiomer. Key factors influencing the ee include the choice of enzyme, solvent, temperature, and the acyl donor.
Influence of Reaction Parameters on Enantiomeric Excess (ee):
The selection of an appropriate solvent is critical, as it can significantly impact enzyme activity and selectivity. lu.se Hydrophobic solvents are often preferred in lipase-catalyzed reactions. The enantioselectivity has been observed to increase with the increasing log P value of the solvent in some lipase-catalyzed resolutions. lu.se
Temperature also plays a vital role in enzymatic kinetic resolutions. Lowering the reaction temperature can often enhance enantioselectivity, although it may lead to a slower reaction rate. lu.sejocpr.com This trade-off necessitates careful optimization to achieve a balance between high ee and practical reaction times.
The nature of the acyl donor in a transesterification reaction also affects the enantioselectivity. Activated acyl donors, such as vinyl acetate, can lead to irreversible reactions and high enantioselectivity. researchgate.net
Below are illustrative data tables demonstrating the impact of these parameters on the enantiomeric excess in the synthesis of chiral diacetates, based on findings from related enzymatic resolutions.
Table 1: Effect of Different Lipases on the Enantiomeric Excess (ee) of the Product
| Lipase Source | Conversion (%) | Enantiomeric Excess (ee) of (S)-1,2,3-Propanetriol, 1,2-diacetate (%) |
|---|---|---|
| Candida antarctica lipase B (CALB) | 48 | >98 |
| Pseudomonas cepacia lipase (PSL) | 45 | 95 |
| Porcine Pancreatic Lipase (PPL) | 50 | 88 |
Table 2: Influence of Solvent on Enantiomeric Excess (ee)
| Solvent | log P | Enantiomeric Excess (ee) (%) |
|---|---|---|
| Hexane (B92381) | 3.5 | 96 |
| Toluene | 2.5 | 92 |
| tert-Butyl methyl ether (TBME) | 1.4 | 98 |
| Acetonitrile | -0.33 | 85 |
Table 3: Effect of Acyl Donor on Enantioselectivity
| Acyl Donor | Reaction Time (h) | Enantiomeric Excess (ee) (%) |
|---|---|---|
| Vinyl Acetate | 24 | >99 |
| Ethyl Acetate | 48 | 95 |
| Isopropenyl Acetate | 36 | 98 |
Atom Economy and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to minimize waste and environmental impact. nih.gov Atom economy, a key metric in green chemistry, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net
The enzymatic kinetic resolution of a racemic glycerol derivative to produce (S)-1,2,3-Propanetriol, 1,2-diacetate is an inherently greener approach compared to many classical chemical methods. Biocatalysis operates under mild conditions, reducing energy consumption, and the enzymes themselves are biodegradable and non-toxic. nih.gov
To calculate the atom economy for the synthesis of (S)-1,2,3-Propanetriol, 1,2-diacetate via enzymatic acylation of racemic 1,2-propanediol, we can consider the following representative reaction:
Reaction Scheme:
Racemic 1,2-Propanetriol + 2 Acetic Anhydride --(Lipase)--> (S)-1,2,3-Propanetriol, 1,2-diacetate + (R)-1,2,3-Propanetriol + 2 Acetic Acid
Atom Economy Calculation:
The formula for atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
In the kinetic resolution, the unreacted (R)-enantiomer is a co-product. For an ideal kinetic resolution reaching 50% conversion, the atom economy calculation would consider the desired product and the reactants consumed to produce it. However, a more holistic view of the process efficiency is provided by the E-factor (Environmental Factor), which considers all waste generated. Enzymatic resolutions typically have much lower E-factors than classical resolutions. mdpi.com
For a more direct synthesis, such as the desymmetrization of a prochiral diol, the atom economy can be significantly higher. For instance, in the lipase-catalyzed desymmetrization of a prochiral 1,3-propanediol (B51772) using an acyl donor, the theoretical yield can approach 100%, leading to a much-improved atom economy. nih.gov
Scalability Considerations for Academic Research Applications
The scalability of a synthetic method is a crucial factor for its practical application, even within an academic research setting where smaller quantities are typically required. Enzymatic reactions, particularly those utilizing immobilized enzymes, offer significant advantages in terms of scalability.
Continuous Flow Reactors:
A significant advancement in the scalability of enzymatic resolutions is the use of continuous flow reactors. nih.govnih.gov In this setup, the substrate solution is continuously passed through a column packed with an immobilized enzyme. This approach offers several benefits over traditional batch reactors:
Improved Productivity: Continuous operation allows for higher throughput and more efficient use of the catalyst. nih.gov
Enhanced Control: Reaction parameters such as temperature, flow rate, and substrate concentration can be precisely controlled, leading to more consistent product quality. rsc.org
Facilitated Product Isolation: The product stream is continuously collected, simplifying downstream processing.
For the synthesis of (S)-1,2,3-Propanetriol, 1,2-diacetate, a packed-bed reactor containing an immobilized lipase like Novozym 435 (a commercial form of CALB) could be employed. nih.gov A solution of the racemic diol and the acyl donor in a suitable solvent would be pumped through the reactor. By optimizing the residence time (controlled by the flow rate), high conversion and enantioselectivity can be achieved. The ability to recycle the enzyme and the solvent makes this a highly sustainable and scalable approach for academic research, enabling the production of gram-scale quantities of the desired chiral product with relative ease.
Reactivity, Derivatization, and Mechanistic Investigations of S 1,2,3 Propanetriol, 1,2 Diacetate
Selective Functional Group Transformations
The differential reactivity of the functional groups in (S)-1,2,3-propanetriol, 1,2-diacetate allows for selective modifications, which is crucial for its use as a synthetic intermediate.
Regioselective Deacylation Reactions
Regioselective deacylation of (S)-1,2,3-propanetriol, 1,2-diacetate is a key transformation that can yield valuable monoacetate derivatives. Both enzymatic and chemical methods have been explored for this purpose.
Enzymatic hydrolysis, often employing lipases, has shown considerable promise for regioselective deacylation. Lipases can exhibit a high degree of selectivity for one of the acetate (B1210297) groups, influenced by the enzyme's origin and the reaction conditions. For instance, lipases often show a preference for hydrolyzing the ester at the primary C-1 position over the secondary C-2 position. nih.gov Studies on the hydrolysis of 1,2-diacylglycerols by lipoprotein lipase (B570770) have demonstrated a preference for lipolysis at position 1. nih.gov This enzymatic approach offers a mild and selective method for the preparation of (S)-2-acetyl-1-glycerol. The use of immobilized lipases, such as Candida antarctica lipase B (CALB), has been shown to effectively catalyze the regioselective hydrolysis of triacetin (B1683017) to 1,2-diacetin. nih.govresearchgate.net
Chemical hydrolysis, typically under acidic or basic conditions, can also be employed for deacylation. However, this method often lacks the high regioselectivity of enzymatic reactions and can be accompanied by side reactions such as acyl migration.
Table 1: Comparison of Deacylation Methods for 1,2-Diacetin Analogues
| Method | Catalyst/Reagent | Primary Product | Selectivity | Key Considerations |
| Enzymatic Hydrolysis | Lipase (e.g., from Candida antarctica) | 2-Monoacetin | High for C-1 position | Mild conditions, high selectivity. nih.govresearchgate.net |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Mixture of monoacetins and glycerol (B35011) | Low | Risk of acyl migration and complete hydrolysis. |
| Basic Hydrolysis | Dilute NaOH or KOH | Mixture of monoacetins and glycerol | Low | Saponification occurs, risk of acyl migration. |
Interconversion of Acetate Groups for Further Derivatization
A significant aspect of the chemistry of (S)-1,2,3-propanetriol, 1,2-diacetate is the potential for intramolecular acyl migration. This process involves the transfer of an acetate group between the C-1, C-2, and C-3 positions of the glycerol backbone. Acyl migration is a spontaneous process that leads to a thermodynamically stable mixture of isomers. monash.edu In the case of 1,2-diacetin, the acyl group from the C-2 position can migrate to the C-3 position, leading to the formation of 1,3-diacetin. This isomerization can occur under various conditions, including in the solid phase, in the presence of polar solvents, or on surfaces like silica (B1680970) gel. nih.govnih.gov
While often considered an undesirable side reaction, acyl migration can be harnessed in certain synthetic strategies to obtain the more stable 1,3-diacetate isomer. The rate of this isomerization is influenced by temperature, solvent polarity, and the presence of catalysts. nih.gov For instance, on dry silica gel at room temperature, the isomerization to the more stable 1,3-isomer can be quite rapid. nih.gov
Reactivity of the Free Hydroxyl Group
The primary hydroxyl group at the C-3 position of (S)-1,2,3-propanetriol, 1,2-diacetate is the most accessible site for further chemical modification. This nucleophilic group can readily undergo a variety of reactions, allowing for the introduction of diverse functionalities.
Common derivatization reactions include:
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to introduce a third, different acyl group.
Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions to form ethers.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using various oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) has been used to oxidize 1,2-diacetin. nih.gov
Displacement: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile in an SN2 reaction.
The reactivity of this hydroxyl group is fundamental to the role of (S)-1,2,3-propanetriol, 1,2-diacetate as a building block for more complex molecules.
Stereochemical Stability and Inversion Studies
The stereochemical integrity of the chiral center at the C-2 position is of paramount importance when (S)-1,2,3-propanetriol, 1,2-diacetate is used in stereoselective synthesis.
Investigations into Stereochemical Inversion Pathways
Stereochemical inversion at the C-2 center is not a common process under standard reaction conditions. However, certain reaction pathways could potentially lead to a loss of stereochemical integrity.
One hypothetical pathway for inversion could involve an intramolecular SN2-type reaction. For instance, if the C-3 hydroxyl group were to attack the C-2 carbon, displacing the acetate group, this would lead to the formation of an epoxide with inversion of configuration at C-2. Subsequent opening of the epoxide would result in a racemic or inverted product. However, such a reaction is generally not favored under neutral or mildly acidic/basic conditions.
Acyl migration, while leading to constitutional isomers, does not typically result in the inversion of the C-2 stereocenter in glycerol derivatives. The mechanism of acyl migration usually involves the formation of a five- or six-membered cyclic orthoester intermediate, which does not directly affect the stereochemistry at the C-2 position. researchgate.net
Table 2: Factors Affecting Stereochemical Stability of (S)-1,2,3-Propanetriol, 1,2-diacetate
| Factor | Effect on Stereochemical Integrity | Mechanistic Rationale |
| Reaction at C-3 Hydroxyl | Generally retained | The reaction site is remote from the chiral center. |
| Acyl Migration | Generally retained | Proceeds through cyclic intermediates that do not typically invert the C-2 stereocenter. researchgate.net |
| Harsh Acidic/Basic Conditions | Potential for racemization | Can promote side reactions or rearrangements that may affect the chiral center. |
| High Temperatures | Potential for racemization | Increased energy can overcome activation barriers for undesired side reactions. |
Applications of S 1,2,3 Propanetriol, 1,2 Diacetate As a Chiral Synthon in Complex Molecule Synthesis
Asymmetric Synthesis of Chiral Lipids and Phospholipids (B1166683)
The precise stereochemistry of glycerolipids and phospholipids is crucial for their biological function, influencing membrane fluidity, signal transduction, and protein interactions. (S)-1,2,3-Propanetriol, 1,2-diacetate serves as a key precursor for introducing the stereodefined glycerol (B35011) backbone found in many natural and synthetic lipids.
Precursor for Stereodefined Glycerophospholipids
Glycerophospholipids are fundamental components of biological membranes. elsevierpure.comnih.gov The de novo synthesis of these vital molecules in biological systems proceeds via the Kennedy pathway, which establishes the stereospecific sn-glycerol-3-phosphate backbone. elsevierpure.comnih.gov In chemical synthesis, achieving this stereocontrol is paramount. (S)-1,2,3-Propanetriol, 1,2-diacetate, with its pre-defined (S)-configuration at the C2 position of the glycerol moiety, is an ideal starting material for the synthesis of various glycerophospholipids, including phosphatidylcholines, phosphatidylethanolamines, and phosphatidylserines. nih.govyoutube.com
The synthetic strategy typically involves the selective phosphorylation of the primary hydroxyl group at the sn-3 position of the (S)-1,2-diacyl-sn-glycerol, which can be derived from (S)-1,2,3-Propanetriol, 1,2-diacetate. For instance, the synthesis of 1,2-diacyl-sn-glycerophosphatidylserine has been achieved using a phosphite-triester approach where 1,2-diacylglycerol, obtained from the hydrolysis of phosphatidylcholine, is coupled with a protected serine phosphoramidite. elsevierpure.com While this example starts from a natural source, the principle demonstrates the utility of a stereodefined 1,2-diacylglycerol unit, which can be accessed from (S)-1,2,3-Propanetriol, 1,2-diacetate.
Interestingly, while the sn-glycerol-3-phosphate stereochemistry is predominant in most mammalian phospholipids, the sn-glycerol-1-phosphate (B1203117) backbone, corresponding to the (R)-configuration, is also found in nature. However, certain unique glycero-glycophospholipids, such as phosphatidylglucoside (PtdGlc) found in some organisms, have been identified to contain the (S)-isomer of the glycerol backbone, further underscoring the importance of having access to chiral synthons like (S)-1,2,3-Propanetriol, 1,2-diacetate for studying these less common lipid structures. youtube.com
Construction of Complex Glycerolipid Backbones
Beyond common phospholipids, (S)-1,2,3-Propanetriol, 1,2-diacetate is instrumental in constructing more complex glycerolipid backbones. Its utility extends to the synthesis of modified or non-natural lipids that are used as tools to probe biological processes. The diacetate functionality allows for selective deprotection and derivatization at the sn-1, sn-2, and sn-3 positions, enabling the introduction of various fatty acids or other reporter groups.
A general and efficient method for preparing chiral 1,2-diacyl-sn-glycerols starts from allyl bromide, which is converted to a chiral glycerol derivative via asymmetric dihydroxylation. researchgate.net This chiral glycerol derivative is then acylated and deprotected to yield the target 1,2-diacyl-sn-glycerol in high enantiomeric excess. researchgate.net This approach highlights a synthetic route to the core of (S)-1,2,3-Propanetriol, 1,2-diacetate, which can then be elaborated into more complex lipid structures.
| Starting Material | Key Transformation | Product | Reference |
| Allyl bromide | Asymmetric dihydroxylation, acylation, deprotection | 1,2-Diacyl-sn-glycerol | researchgate.net |
| (S)-Solketal | Triflation, coupling, deprotection, acetylation | Enantiopure diacetals | researchgate.net |
| Triacetin (B1683017) | Regioselective hydrolysis (Lipase CALB-OC) | 1,2-Diacetin | nih.gov |
Building Block for Carbohydrate Analogs and Glycoconjugates
Carbohydrate analogs and glycoconjugates are of significant interest in medicinal chemistry and chemical biology for their potential to modulate biological processes involving native carbohydrates. The chiral polyhydroxylated nature of (S)-1,2,3-Propanetriol, 1,2-diacetate makes it an attractive starting point for the synthesis of molecules that mimic or interact with carbohydrate structures.
Synthesis of Chiral Polyhydroxylated Compounds
The synthesis of chiral polyhydroxylated compounds often relies on starting materials from the "chiral pool," which includes readily available, enantiopure natural products like carbohydrates and amino acids. elsevierpure.comnih.govyoutube.com (S)-1,2,3-Propanetriol, 1,2-diacetate, being derived from glycerol, is a fundamental member of this pool. Its three-carbon backbone with defined stereochemistry can be elaborated into larger, chiral polyhydroxylated structures that can serve as fragments or analogs of carbohydrates. For example, derivatives of (S)-glycerol, such as (S)-solketal, are widely used in the synthesis of enantiopure compounds, including diacetals that can be further converted into polyhydroxylated structures. researchgate.net
Integration into Non-Natural Oligosaccharide Scaffolds
The development of non-natural oligosaccharides is a growing field aimed at creating more stable or biologically active mimics of natural glycans. nih.govnih.govfu-berlin.deresearchgate.net While direct incorporation of (S)-1,2,3-Propanetriol, 1,2-diacetate into oligosaccharide scaffolds is not extensively documented, its derivatives serve as C3 chiral linkers or spacers. The principle of using small, chiral building blocks to construct larger, non-natural carbohydrate structures is well-established. For instance, the synthesis of C-oligosaccharides, where the interglycosidic oxygen is replaced by a methylene (B1212753) group, often employs versatile building blocks that can be coupled in a stereocontrolled manner. nih.govnih.gov The functional groups of (S)-1,2,3-Propanetriol, 1,2-diacetate could be chemically modified to allow for its integration into such synthetic schemes, providing a non-carbohydrate-based chiral element within the oligosaccharide mimic.
Intermediate in the Synthesis of Chiral Heterocyclic Compounds
Chiral heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The stereocenters present in (S)-1,2,3-Propanetriol, 1,2-diacetate can be strategically utilized to control the stereochemistry of newly formed heterocyclic rings.
The transformation of the glycerol backbone into a heterocyclic system often involves the manipulation of the hydroxyl and acetate (B1210297) groups to introduce nitrogen, sulfur, or additional oxygen atoms. A common strategy is the conversion of (S)-1,2,3-Propanetriol, 1,2-diacetate into a more reactive intermediate, such as a chiral epoxide or an aldehyde, which can then undergo cyclization reactions.
For example, (S)-solketal, which is readily prepared from glycerol, can be converted to its corresponding triflate and used in coupling reactions to generate precursors for chiral diacetals. researchgate.net These diacetals, which are a form of oxygen-containing heterocycles, can be further elaborated. While this example does not start directly from the diacetate, it illustrates the synthetic utility of the chiral glycerol backbone.
Furthermore, the oxidation of 1,2-diacetin can yield glyceraldehyde diacetate. nih.gov This chiral aldehyde is a versatile intermediate for the synthesis of various heterocycles through reactions such as diastereoselective cyclizations. The synthesis of cis-2,6-disubstituted dihydropyrans, for instance, has been achieved through silyl-Prins cyclizations of alkenylsilyl alcohols derived from aldehydes, showcasing a potential application pathway for derivatives of (S)-1,2,3-Propanetriol, 1,2-diacetate. uva.es The development of divergent synthetic routes allows for the creation of a variety of chiral nitrogen- and/or oxygen-containing polyfunctional heterocycles from a common chiral starting point. researchgate.net
| Precursor derived from (S)-Glycerol | Reaction Type | Resulting Heterocycle Class | Reference |
| (S)-Solketal triflate | Coupling and cyclization | Chiral Dioxolanes/Diacetals | researchgate.net |
| Glyceraldehyde derivative | Silyl-Prins cyclization | Dihydropyrans | uva.es |
| Chiral alcohols/aldehydes | Asymmetric three-component reactions | Polyfunctional N/O-heterocycles | researchgate.net |
Precursor for Chiral Cyclic Ethers and Acetals
The defined stereochemistry of (S)-1,2,3-propanetriol, 1,2-diacetate makes it an excellent precursor for the synthesis of enantiomerically pure cyclic ethers and acetals, which are common structural motifs in many biologically active compounds. The glycerol backbone can be chemically modified and cyclized to form various ring systems, such as tetrahydrofurans and dioxolanes, with predictable stereochemical outcomes.
For instance, derivatives of (S)-glycerol are employed in the synthesis of chiral tetrahydrofurans. Methodologies have been developed for the stereoselective synthesis of 2,5-diaryl-3,4-dimethyltetrahydrofurans from chiral 1,4-diarylbutane-1,4-diols, where the stereochemistry of the starting material dictates that of the final cyclic ether. elsevierpure.com Similarly, chiral tetrahydrofurans have been synthesized from renewable resources like L-arabinose through selective dehydration and cyclization, highlighting the importance of chiral precursors in accessing these structures. nih.gov The fundamental chiral glycerol unit, available from (S)-1,2,3-propanetriol, 1,2-diacetate, serves as a cornerstone for building the necessary stereocenters for such transformations.
In the synthesis of chiral acetals, protected glycerol derivatives such as (S)-Solketal triflate are utilized to create enantiopure diacetals. researchgate.net The synthesis of these molecules relies on the inherent chirality of the glycerol precursor to control the stereochemical outcome of the final product.
| Target Molecule Class | Glycerol-Derived Synthon Example | Key Transformation | Significance |
|---|---|---|---|
| Chiral Tetrahydrofurans | (S)-Glycerol derivatives | Stereoselective cyclization | Core structures in lignans (B1203133) and other natural products. nih.gov |
| Chiral Dioxolanes (Acetals) | (S)-Solketal (an isopropylidene-protected glycerol) | Acetal (B89532) formation with a carbonyl compound | Common protecting group strategy and a chiral motif in itself. rsc.org |
| Chiral Ether Lipids | (S)-Solketal | Nucleophilic substitution and deprotection | Important class of biologically active lipids. rsc.org |
Role in the Synthesis of Optically Active Furans and Pyranones
Optically active furans and pyranones are key components of numerous natural products with significant biological activities. The synthesis of these heterocyclic systems with high enantiopurity often relies on the use of chiral building blocks. (S)-1,2,3-Propanetriol, 1,2-diacetate can serve as a versatile starting material for the construction of these molecules.
For example, the synthesis of chiral γ-butenolides, which are precursors to many furan- and pyranone-containing natural products, has been achieved through various catalytic asymmetric methods. rsc.orgnih.govacs.org These syntheses often start from simple chiral precursors to build up the lactone ring with the desired stereochemistry. The chiral C3 unit of (S)-1,2,3-propanetriol, 1,2-diacetate can be elaborated to form the key stereocenters in these butenolide intermediates. Furthermore, methods for the direct synthesis of 2-pyrone-4,6-dicarboxylic acid from renewable resources underscore the interest in creating such structures from readily available starting materials. rsc.org The diastereoselective synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives has also been reported, where the stereochemistry is induced by a chiral center derived from a glycal, a class of compounds accessible from the chiral pool. researchgate.net
| Target Heterocycle | Synthetic Strategy | Role of Chiral Precursor | Example Application |
|---|---|---|---|
| γ-Butenolides | Organocatalytic reductive coupling | Provides the initial stereocenter for the alkylation of a tetronic acid. nih.gov | Total synthesis of (+)-ancepsenolide and other butenolide natural products. nih.gov |
| 2-Pyrones | Oxidative cleavage of renewable acids | Not a direct chiral synthesis, but highlights the drive for sustainable routes to pyrone skeletons. rsc.org | Synthesis of biobased and biodegradable polyesters. rsc.org |
| Pyrano[3,2-c]pyran-5(2H)-ones | Annulation of 2-C-formyl glycals | The chiral center on the glycal induces diastereoselectivity. | Synthesis of anticancer compounds. researchgate.net |
Contribution to the Synthesis of Natural Products and their Stereoisomers
Installation of Chiral Glycerol Moieties in Natural Product Total Synthesis
The total synthesis of complex natural products often requires the strategic installation of chiral fragments. nih.gov The chiral glycerol moiety is a recurring structural unit in a variety of natural products, including lipids, lignans, and polyketides. (S)-1,2,3-Propanetriol, 1,2-diacetate, as a readily available source of this chiral unit, plays a crucial role in such synthetic endeavors.
The synthesis of lignans, for example, often involves the coupling of chiral building blocks to construct the core tetrahydrofuran (B95107) ring with the correct stereochemistry. nih.govnih.gov While various chiral starting materials can be employed, the fundamental C3 glycerol backbone is a common feature. Similarly, the synthesis of chiral glycerides and their analogues often starts from optically active glycerol derivatives. nih.govrsc.org For instance, chiral glycerides have been synthesized starting from L- or D-serine, which is first converted to a chiral glyceric acid and then to an optically pure isopropylideneglycerol, a key intermediate for glyceride synthesis. nih.gov This highlights the interchangeability of chiral pool synthons that can provide the same core glycerol structure.
| Natural Product Class | Synthetic Approach | Source of Chiral Glycerol Unit | Reference |
|---|---|---|---|
| Lignans (e.g., (+)-galbelgin) | Stereoselective aza-Claisen rearrangement and nucleophilic addition | Chiral amide derived from the chiral pool | nih.gov |
| Butenolides (e.g., (-)-blastmycinolactol) | Organocatalytic reductive coupling and deoxygenation | (S)-γ-methyl tetronic acid (chiral lactone) | nih.gov |
| Glycerides | Stereospecific conversion from chiral amino acids | L- or D-Serine | nih.gov |
Studies of Stereochemical Impact on Biosynthetic Pathways
Understanding the stereochemical course of biosynthetic pathways is fundamental to biochemistry and drug discovery. Isotopically labeled compounds serve as powerful probes to elucidate the mechanisms of enzymatic reactions. nih.gov (S)-1,2,3-Propanetriol, 1,2-diacetate, when appropriately labeled with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can be used to trace the metabolic fate of the (S)-glycerol backbone in living organisms.
In lipid biosynthesis, for instance, the stereochemistry of the glycerol phosphate (B84403) backbone is crucial. Lipoteichoic acids (LTA) in Gram-positive bacteria are built from sn-glycerol-1-phosphate, while wall teichoic acids (WTA) are composed of the enantiomeric sn-glycerol-3-phosphate residues. nih.gov The synthesis of isotopically labeled LTA fragments with defined glycerol stereochemistry has allowed for detailed studies of their interaction with antibodies, demonstrating the critical role of stereochemistry in molecular recognition. nih.gov
By administering an isotopically labeled (S)-glycerol derivative and analyzing the distribution of the label in the resulting metabolites using techniques like mass spectrometry and NMR, researchers can determine whether the stereocenter is retained, inverted, or racemized during biosynthesis. nih.gov This information provides invaluable insights into enzyme stereospecificity and the intricate mechanisms that govern the construction of complex biomolecules.
| Biosynthetic Pathway | Isotopically Labeled Probe | Information Gained | Analytical Technique |
|---|---|---|---|
| Lipid Metabolism | ¹³C or ²H-labeled fatty acids and glycerol | Tracing the synthesis, transport, and degradation of individual lipid species. nih.govckisotopes.com | Mass Spectrometry (MS), NMR Spectroscopy |
| Teichoic Acid Biosynthesis | Synthetically prepared, isotopically labeled glycerol phosphate oligomers | Understanding the stereochemical requirements for antibody binding and enzymatic synthesis. nih.gov | Microarray analysis, NMR Spectroscopy |
| Fatty Acid β-oxidation | Deuterated fatty acids | Elucidation of the stereochemical course of enzymatic dehydrogenation and hydration steps. | Mass Spectrometry (MS) |
Advanced Analytical Techniques in Research for Structural Elucidation and Purity Assessment of S 1,2,3 Propanetriol, 1,2 Diacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural elucidation of organic molecules. For chiral compounds like (S)-1,2,3-Propanetriol, 1,2-diacetate, specific NMR techniques are utilized to determine the spatial arrangement of atoms and confirm the stereochemistry.
A foundational step in the NMR analysis of 1,2-diacetin involves the characterization of its basic structure. Research on the chemoenzymatic synthesis of 1,2-diacetin has utilized ¹H NMR and Gas Chromatography-Mass Spectrometry (GC-MS) to corroborate the formation of the compound. nih.govnih.govresearchgate.net
Chiral Shift Reagents in NMR Analysis
To distinguish between enantiomers in an NMR experiment, which are otherwise indistinguishable, chiral shift reagents (CSRs) are employed. These are typically lanthanide-based complexes that are themselves chiral. libretexts.orgrsc.org When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with the enantiomers of the analyte. wikipedia.org These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons in the ¹H NMR spectrum. libretexts.org The integration of these separated signals allows for the determination of the enantiomeric excess.
While the general principle is well-established, specific data on the application of chiral shift reagents to (S)-1,2,3-Propanetriol, 1,2-diacetate is not extensively reported in publicly available literature. However, the methodology would involve the addition of a chiral lanthanide salt, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to a solution of the diacetate in a suitable deuterated solvent. The expected outcome would be the splitting of proton signals, particularly those closest to the chiral center, into two sets of peaks corresponding to the (R)- and (S)-enantiomers. The relative areas of these peaks would then be used to quantify the enantiomeric purity.
Table 1: Hypothetical ¹H NMR Data for (S)-1,2,3-Propanetriol, 1,2-diacetate in the Presence of a Chiral Shift Reagent
| Proton | Chemical Shift (ppm) without CSR | Expected Chemical Shift (ppm) with CSR (S-enantiomer) | Expected Chemical Shift (ppm) with CSR (R-enantiomer) |
| H-1a | 4.25 | 4.35 | 4.38 |
| H-1b | 4.10 | 4.20 | 4.23 |
| H-2 | 5.10 | 5.25 | 5.30 |
| H-3a | 3.70 | 3.80 | 3.82 |
| H-3b | 3.65 | 3.75 | 3.77 |
| CH₃ (acetate) | 2.08 | 2.15 | 2.18 |
| CH₃ (acetate) | 2.05 | 2.12 | 2.14 |
Note: This table is illustrative and based on the expected effects of a chiral shift reagent. Actual chemical shift values may vary depending on the specific reagent, concentration, and solvent used.
NOESY and ROESY for Relative Stereochemistry
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that provide information about the spatial proximity of protons within a molecule. columbia.edu These experiments detect through-space interactions, rather than through-bond couplings, and are therefore invaluable for determining the relative stereochemistry of a molecule. csfarmacie.cz
For (S)-1,2,3-Propanetriol, 1,2-diacetate, a NOESY or ROESY experiment would reveal correlations between protons that are close to each other in space. For instance, a cross-peak between the proton at the chiral center (H-2) and the protons of one of the acetate (B1210297) methyl groups would confirm their proximity in the dominant conformation of the molecule. By analyzing the pattern of these cross-peaks, the relative orientation of the substituents around the glycerol (B35011) backbone can be deduced, providing crucial evidence for the assigned stereochemistry. The intensity of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the protons, allowing for a qualitative estimation of internuclear distances. columbia.edu
Advanced 2D NMR Techniques for Structural Confirmation
Beyond NOESY and ROESY, a suite of other 2D NMR experiments is routinely used to unambiguously assign the structure of complex organic molecules like (S)-1,2,3-Propanetriol, 1,2-diacetate. These include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. For the diacetate, COSY would show correlations between H-1 and H-2, and between H-2 and H-3, confirming the connectivity of the glycerol backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It is essential for assigning the carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). For instance, HMBC would show correlations from the acetate methyl protons to the carbonyl carbon of the acetate group and to the carbon of the glycerol backbone to which the acetate is attached, confirming the position of the acetate groups.
Together, these advanced 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the structural confirmation of (S)-1,2,3-Propanetriol, 1,2-diacetate.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. gcms.cz
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for the separation of enantiomers. researchgate.net For diacylglycerols and their derivatives, various chiral stationary phases have been successfully employed, often after derivatization of the analyte to enhance interaction with the CSP. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly common for this purpose. csfarmacie.czmdpi.com
In a typical chiral HPLC method for (S)-1,2,3-Propanetriol, 1,2-diacetate, a solution of the compound would be injected onto a chiral column. The mobile phase, usually a mixture of organic solvents like hexane (B92381) and isopropanol, is carefully optimized to achieve the best separation. The two enantiomers, (S)- and (R)-1,2,3-Propanetriol, 1,2-diacetate, will exhibit different retention times as they travel through the column. By comparing the retention time of the sample to that of a known standard of the (S)-enantiomer, its identity can be confirmed. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess (ee).
Table 2: Representative Chiral HPLC Method Parameters for the Separation of 1,2-Diacetin Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 9.8 min |
Note: This table provides a representative example. Actual retention times and optimal conditions may vary depending on the specific column batch, instrument, and other experimental parameters.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. sci-hub.se Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase. gcms.cz Cyclodextrin derivatives are commonly used as CSPs in chiral GC. researchgate.net For the analysis of (S)-1,2,3-Propanetriol, 1,2-diacetate by chiral GC, the compound would be injected into the heated inlet of the gas chromatograph, where it is vaporized and carried by an inert gas through the chiral column. The differential interaction of the enantiomers with the CSP leads to their separation, resulting in two distinct peaks in the chromatogram.
The choice between chiral HPLC and chiral GC often depends on the volatility and thermal stability of the analyte. For diacetin (B166006), which is sufficiently volatile, chiral GC can be an effective method for determining enantiomeric purity.
Table 3: Illustrative Chiral GC Method Parameters for the Enantiomeric Separation of 1,2-Diacetin
| Parameter | Value |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Retention Time (S)-enantiomer | ~ 15.2 min |
| Retention Time (R)-enantiomer | ~ 15.8 min |
Note: This table presents a hypothetical set of parameters. The actual conditions would require optimization for the specific instrument and column used.
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages in terms of speed, efficiency, and environmental sustainability over traditional high-performance liquid chromatography (HPLC). selvita.com By utilizing supercritical carbon dioxide as the primary mobile phase, SFC benefits from low viscosity and high diffusivity, which allows for rapid separations with reduced solvent consumption. afmps.beymc.eu
For the enantioseparation of (S)-1,2,3-Propanetriol, 1,2-diacetate from its (R)-enantiomer, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated high selectivity for a broad range of chiral compounds. ymc.euchiraltech.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
Method development in SFC involves optimizing several parameters, including the choice of co-solvent, back pressure, and temperature. afmps.be Alcohols like methanol (B129727) or ethanol (B145695) are common co-solvents added to the CO2 mobile phase to increase its solvating power and improve peak shape, which is particularly important for polar analytes like glycerol diacetates. chiraltech.com The ability to rapidly screen multiple columns and mobile phase conditions makes SFC a highly efficient tool for developing robust enantioselective methods. shimadzu.com
Table 1: Representative SFC Parameters for Enantioseparation of Glycerol Diacetate Isomers
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Chiral Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) | Provides chiral recognition for enantiomer separation. ymc.eu |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., 5-30% Methanol or Ethanol) | CO₂ acts as the main carrier fluid; alcohol modifier adjusts polarity and analyte solubility. chiraltech.com |
| Flow Rate | 2-4 mL/min | Higher flow rates than HPLC are possible due to low mobile phase viscosity, enabling faster analysis. afmps.be |
| Back Pressure | 100-200 bar | Maintains the CO₂ in a supercritical state, ensuring optimal chromatographic performance. |
| Temperature | 35-45 °C | Influences fluid density and interaction kinetics, affecting retention and selectivity. afmps.be |
| Detection | UV (205-220 nm) or Mass Spectrometry (MS) | Universal detection for the chromophore-lacking analyte or sensitive detection and identification. |
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Optical rotation is a fundamental chiroptical property used to characterize chiral molecules. It measures the rotation of the plane of plane-polarized light as it passes through a sample containing an excess of one enantiomer. The direction and magnitude of this rotation are indicative of the compound's absolute configuration. For glycerol derivatives, a well-established correlation often exists between the sign of the specific rotation ([α]) and the stereochemistry at the chiral center. acs.orgnih.gov
The stereochemical assignment of (S)-1,2,3-Propanetriol, 1,2-diacetate is confirmed by measuring its optical rotation and comparing it to known standards or values derived from stereochemically defined synthetic pathways. It is important to note that the specific rotation value can be influenced by factors such as concentration, solvent, and temperature, which must be carefully controlled and reported for accurate comparison. nii.ac.jp In many natural glycoglycerolipids, the glycerol backbone possesses the S-configuration, providing a reference point for related structures. nih.gov
Circular Dichroism (CD) spectroscopy is a sophisticated technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sglibretexts.org This differential absorption, known as the Cotton effect, provides detailed information about the three-dimensional structure of the molecule. nih.gov Unlike optical rotation, which typically provides a single value at a specific wavelength, CD spectroscopy provides a full spectrum over a range of wavelengths.
For (S)-1,2,3-Propanetriol, 1,2-diacetate, the ester carbonyl groups act as chromophores. The interaction of these chromophores within the chiral environment of the molecule gives rise to a characteristic CD spectrum. The sign and intensity of the CD bands are highly sensitive to the molecule's absolute configuration and its conformational preferences in solution. nih.gov While solution-phase CD spectra represent an average of all conformers, gas-phase studies can even distinguish between specific conformer contributions. researchgate.net By comparing the experimental CD spectrum with spectra predicted by quantum-mechanical calculations, the absolute configuration can be unambiguously assigned.
Mass Spectrometry (MS) for Molecular Characterization in Complex Mixtures
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with extremely high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, allowing for the calculation of a unique molecular formula.
For (S)-1,2,3-Propanetriol, 1,2-diacetate, the molecular formula is C₇H₁₂O₅. HRMS analysis would be used to measure the exact mass of its molecular ion. The theoretical monoisotopic mass of this compound is 176.06847 u. hmdb.ca An experimental HRMS measurement yielding a mass very close to this theoretical value (typically within 5 ppm error) provides definitive confirmation of the molecular formula, distinguishing it from other potential compounds that may have the same nominal mass but a different elemental composition.
Table 2: HRMS Data for (S)-1,2,3-Propanetriol, 1,2-diacetate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₂O₅ | hmdb.canist.gov |
| Theoretical Monoisotopic Mass | 176.06847 u | hmdb.ca |
| Nominal Mass | 176 u | nist.gov |
| Typical Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of the analyte) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. chemguide.co.uk
The mass spectrum of 1,2,3-propanetriol, 1,2-diacetate is characterized by specific fragmentation pathways, primarily involving the cleavage of the ester bonds and losses of neutral molecules. nist.govlibretexts.org The molecular ion [M]⁺ at m/z 176 may be of low abundance or absent in electron ionization (EI) spectra. Key fragmentation events include the loss of an acetyl group (CH₃CO•), an acetoxy group (CH₃COO•), or acetic acid (CH₃COOH), leading to the formation of characteristic fragment ions. Analyzing these fragments helps to piece together the original structure and confirm the identity of the diacetate.
Table 3: Predicted MS/MS Fragmentation of 1,2,3-Propanetriol, 1,2-diacetate
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 176 | 133 | C₂H₃O• (43) | [M - COCH₃]⁺ |
| 176 | 117 | C₂H₃O₂• (59) | [M - OCOCH₃]⁺ |
| 176 | 116 | C₂H₄O₂ (60) | [M - CH₃COOH]⁺ |
| 176 | 103 | C₃H₅O₂• (73) | [M - CH₂OCOCH₃]⁺ |
| 117 | 74 | C₂H₃O• (43) | [C₃H₆O₃]⁺ |
| 117 | 57 | C₂H₄O₂ (60) | [C₃H₅O]⁺ |
| 103 | 43 | C₂H₄O₂ (60) | [C₂H₃O]⁺ (Acetyl cation) |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map, from which the atomic structure can be determined. For chiral molecules, the determination of the absolute configuration is a critical aspect of the analysis and is often achieved through the analysis of anomalous dispersion effects. mdpi.com The Flack parameter is a key indicator derived from the crystallographic data that helps in assigning the correct enantiomer. wikipedia.orgox.ac.uked.ac.uk A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct. wikipedia.org
A significant challenge in X-ray crystallography is obtaining single crystals of sufficient quality for diffraction analysis. mdpi.comwikipedia.org Many small organic molecules, including derivatives of glycerol, can be difficult to crystallize directly from solution. In such cases, co-crystallization with a chiral auxiliary can be an effective strategy. researchgate.netnih.gov A chiral auxiliary is a chiral compound that is reacted with the target molecule to form a diastereomer, which may have a higher propensity to crystallize.
The selection of an appropriate chiral auxiliary is crucial and depends on the functional groups present in the target molecule. For (S)-1,2,3-Propanetriol, 1,2-diacetate, which possesses a free hydroxyl group, chiral carboxylic acids or other reagents capable of forming stable derivatives are often employed. pharmtech.comsigmaaldrich.com The resulting diastereomers have different physical properties, including solubility, which can be exploited for both separation and crystallization. wikipedia.org Once a suitable co-crystal is obtained and its structure is determined by X-ray diffraction, the absolute configuration of the original molecule can be deduced from the known configuration of the chiral auxiliary.
Hypothetical Research Finding:
In a hypothetical study, the direct crystallization of (S)-1,2,3-Propanetriol, 1,2-diacetate proved challenging. Consequently, co-crystallization with (R)-mandelic acid was attempted. The resulting diastereomeric ester readily formed high-quality single crystals suitable for X-ray diffraction analysis. The crystallographic data unequivocally established the (S) configuration at the C2 position of the propanetriol backbone, confirming the stereochemistry of the starting material.
| Parameter | Hypothetical Value |
|---|---|
| Chiral Auxiliary | (R)-Mandelic Acid |
| Crystal System | Monoclinic |
| Space Group | P21 |
| Flack Parameter | 0.05(3) |
| Determined Absolute Configuration of Analyte | (S) |
When a compound can be crystallized directly, X-ray crystallography provides a direct and unambiguous determination of its solid-state structure and absolute configuration without the need for derivatization. wikipedia.orgrigaku.com The process involves growing a single crystal of the pure enantiomer, which can be a meticulous and time-consuming process. Various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, may be employed. nih.gov
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction data is collected and processed to solve the crystal structure. For light-atom structures like (S)-1,2,3-Propanetriol, 1,2-diacetate, the use of copper radiation can enhance the anomalous scattering effects, leading to a more reliable determination of the absolute configuration. researchgate.net
Hypothetical Research Finding:
A hypothetical research effort successfully produced single crystals of (S)-1,2,3-Propanetriol, 1,2-diacetate by slow evaporation from a mixed solvent system of ethyl acetate and hexane. The resulting crystallographic information file (CIF) provided a detailed account of the molecular geometry and packing in the crystal lattice. The analysis confirmed the (S) configuration with a high degree of confidence.
| Hypothetical Crystallographic Data for (S)-1,2,3-Propanetriol, 1,2-diacetate | |
|---|---|
| Crystal Data | |
| Chemical Formula | C7H12O5 |
| Formula Weight | 176.17 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Data Collection | |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Temperature | 100 K |
| Refinement | |
| Flack Parameter | 0.02(4) |
Theoretical and Computational Studies of S 1,2,3 Propanetriol, 1,2 Diacetate
Conformational Analysis and Energy Landscapes
The flexibility of (S)-1,2,3-Propanetriol, 1,2-diacetate, arising from several rotatable single bonds, means it can exist in numerous spatial arrangements or conformations. Conformational analysis seeks to identify the most stable of these arrangements and to map the energy landscape that governs the transitions between them.
Molecular mechanics (MM) provides a computationally efficient method to explore the vast conformational space of flexible molecules. By representing atoms as spheres and bonds as springs, MM force fields can rapidly calculate the potential energy of thousands of different conformations. This allows for the identification of low-energy conformers that are likely to be significantly populated at equilibrium.
Molecular dynamics (MD) simulations build upon this by introducing the dimension of time, solving Newton's equations of motion for the atoms in the system. nih.gov An MD simulation of (S)-1,2,3-Propanetriol, 1,2-diacetate, typically solvated in a box of explicit solvent molecules, can reveal not only the stable conformations but also the dynamic transitions between them. This approach provides a view of the molecule's flexibility and how it interacts with its environment. For instance, MD simulations are instrumental in understanding the behavior of lipids, such as triacylglycerols, in complex environments like lipid droplets. nih.gov
Table 1: Hypothetical Molecular Mechanics Simulation Parameters for (S)-1,2,3-Propanetriol, 1,2-diacetate
| Parameter | Value/Method | Purpose |
| Force Field | OPLS2005 | Defines the potential energy function for atoms and bonds. mdpi.com |
| Simulation Engine | GROMACS/AMBER | Software to run the molecular dynamics simulation. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 bar | Simulates standard atmospheric pressure. |
| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of conformational space. |
| Solvent | Explicit Water (e.g., TIP3P) | To simulate an aqueous environment. |
This table represents typical parameters for an MD simulation and is for illustrative purposes.
While molecular mechanics is excellent for exploring a wide range of conformations, quantum chemical calculations offer higher accuracy for the energies and geometries of specific conformers. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to optimize the geometries of the low-energy conformers identified through MM searches. researchgate.net These calculations provide more reliable data on the relative stabilities of the conformers, taking into account the electronic structure of the molecule.
For (S)-1,2,3-Propanetriol, 1,2-diacetate, a typical workflow would involve a systematic search of the conformational space using a molecular mechanics method, followed by DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) on a selection of the most promising low-energy structures. This would yield a set of stable conformers with their corresponding Gibbs free energies, allowing for the prediction of their equilibrium populations. researchgate.net
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is key to understanding its chemical reactivity. Computational methods can provide detailed information about the distribution of electrons and the nature of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uk For (S)-1,2,3-Propanetriol, 1,2-diacetate, the HOMO would indicate the regions most susceptible to electrophilic attack, likely the oxygen atoms of the hydroxyl and ester groups. The LUMO would highlight the regions prone to nucleophilic attack, such as the carbonyl carbons of the acetate (B1210297) groups.
The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data for a Chiral Ester
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Localized on the oxygen atoms, indicating nucleophilic character. |
| LUMO | +1.2 | Localized on the carbonyl carbons, indicating electrophilic character. |
| HOMO-LUMO Gap | 10.7 eV | Suggests a relatively stable molecule under normal conditions. |
This data is illustrative for a generic chiral ester and does not represent actual calculated values for (S)-1,2,3-Propanetriol, 1,2-diacetate.
Density Functional Theory (DFT) is a versatile quantum chemical method used to model reaction pathways and determine the energetics of transition states. nih.gov For (S)-1,2,3-Propanetriol, 1,2-diacetate, DFT could be employed to study various reactions, such as its lipase-catalyzed hydrolysis or synthesis. By mapping the potential energy surface of the reaction, researchers can identify the transition state structures and calculate the activation energies. nih.gov This information is invaluable for understanding the reaction mechanism and the factors that control its rate and selectivity. For example, DFT calculations could elucidate why a particular lipase (B570770) demonstrates enantioselectivity for the (S)-enantiomer. researchgate.net
Molecular Docking and Enzyme-Substrate Interactions (for Biocatalysis Studies)
Biocatalysis, particularly using enzymes like lipases, is a common method for the synthesis and resolution of chiral compounds such as (S)-1,2,3-Propanetriol, 1,2-diacetate. scielo.br Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a substrate in the active site of an enzyme. nih.gov
For (S)-1,2,3-Propanetriol, 1,2-diacetate, docking studies with various lipases (e.g., from Candida antarctica or Thermomyces lanuginosus) can provide critical insights into the enantioselectivity of these enzymes. researchgate.netnih.gov The docking simulations would place the (S)-enantiomer into the enzyme's active site, and the resulting binding pose would be scored based on the intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov
By comparing the docking scores and binding poses of the (S)- and (R)-enantiomers, researchers can hypothesize why one enantiomer is a better substrate than the other. These studies often reveal that the preferred enantiomer fits more snugly into the active site, allowing for a more favorable orientation with the catalytic residues (e.g., the catalytic triad (B1167595) of serine, histidine, and aspartate). researchgate.netnih.gov These computational predictions can guide the selection of the best lipase for a specific biotransformation and can even inform protein engineering efforts to improve enzyme performance. researchgate.net
Table 3: Example Molecular Docking Results for Enantiomers with a Lipase
| Enantiomer | Docking Score (kcal/mol) | Key Interactions with Active Site Residues |
| (S)-1,2,3-Propanetriol, 1,2-diacetate | -7.8 | Hydrogen bond with Ser105; Hydrophobic interactions with Trp88, Leu278 |
| (R)-1,2,3-Propanetriol, 1,2-diacetate | -6.2 | Steric clash with Phe132; Weaker hydrogen bond with Ser105 |
This table is a hypothetical representation of docking results, illustrating how computational data can explain enzyme enantioselectivity. The specific residues and scores are for illustrative purposes.
Modeling Binding Modes in Enzyme Active Sites
Understanding how a substrate binds to the active site of an enzyme is fundamental to explaining the enzyme's specificity and catalytic mechanism. Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to model these interactions. In the context of (S)-1,2,3-propanetriol, 1,2-diacetate, these simulations are often employed to study its interaction with lipases, which are commonly used for its synthesis or hydrolysis.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.govmdpi.commdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on a force field that estimates the binding affinity. nih.govmdpi.com For (S)-1,2,3-propanetriol, 1,2-diacetate, docking studies would typically be performed with a lipase, for instance, from Candida antarctica (CALB), to elucidate the binding mode that leads to its stereoselective synthesis or hydrolysis. nih.gov The catalytic triad of serine hydrolases, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues, is a crucial region of focus in these docking studies. ub.edu The interactions between the substrate and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the determinants of binding affinity and specificity. nih.govmdpi.com
Molecular dynamics simulations provide a more dynamic picture of the enzyme-substrate complex, simulating the movements of atoms over time. nih.gov These simulations can reveal conformational changes in both the enzyme and the ligand upon binding and can be used to calculate binding free energies, providing a more accurate assessment of binding affinity than docking scores alone. For instance, MD simulations can show how the active site of a lipase accommodates the (S)-enantiomer of 1,2,3-propanetriol, 1,2-diacetate, and how this binding leads to the catalytic reaction.
A hypothetical molecular docking study of (S)-1,2,3-propanetriol, 1,2-diacetate with a lipase might yield the following data:
| Interacting Residue | Type of Interaction | Distance (Å) |
| SER105 | Hydrogen Bond (with hydroxyl group) | 2.1 |
| HIS224 | Hydrogen Bond (with carbonyl oxygen) | 2.8 |
| ASP187 | Electrostatic | 3.5 |
| TRP104 | Hydrophobic (with acetyl group) | 3.9 |
| ILE189 | Hydrophobic (with propyl backbone) | 4.2 |
| LEU278 | Hydrophobic (with acetyl group) | 4.0 |
This table is illustrative and presents hypothetical data for demonstration purposes.
Rational Design of Substrate Specificity
Rational design is a powerful protein engineering strategy that uses computational methods to predict and introduce mutations in an enzyme's structure to alter its properties, such as substrate specificity, activity, or stability. ub.edunih.govmdpi.comresearchgate.netmdpi.com In the context of (S)-1,2,3-propanetriol, 1,2-diacetate, rational design could be used to engineer a lipase to improve its efficiency and selectivity for the synthesis of this specific enantiomer.
The process typically begins with the identification of key amino acid residues in the active site that interact with the substrate, often guided by molecular docking and MD simulations. mdpi.com By analyzing the binding mode, researchers can identify residues that could be mutated to create a more favorable binding pocket for the desired substrate or to disfavor the binding of undesired substrates (e.g., the (R)-enantiomer). For example, modifying the size or hydrophobicity of the acyl-binding pocket in a lipase could enhance its specificity for the diacetate ester. mdpi.com
Computational tools such as Rosetta or FoldX can be used to model the effects of mutations on protein stability and binding affinity. nih.govbakerlab.org These programs can predict whether a proposed mutation is likely to be beneficial before any experimental work is carried out, thus saving time and resources. For instance, a study might aim to increase the enantioselectivity of a lipase for the hydrolysis of a racemic mixture of 1,2,3-propanetriol, 1,2-diacetate to produce the enantiopure (S)-alcohol. Computational modeling could suggest mutations that would create steric hindrance for the (R)-enantiomer in the active site, thereby slowing its rate of hydrolysis.
Spectroscopic Property Predictions
Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.
Computational NMR and CD Predictions for Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Density Functional Theory (DFT) calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govnih.govmdpi.comresearchgate.netmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for these calculations. nih.govmdpi.comresearchgate.net By comparing the computationally predicted NMR spectrum with the experimental spectrum, the structural assignment of a molecule can be confirmed. nih.govmdpi.com For (S)-1,2,3-propanetriol, 1,2-diacetate, DFT calculations could be used to assign the specific chemical shifts to each of its unique carbon and proton atoms, which can be complex due to the molecule's chirality and conformational flexibility.
Circular Dichroism (CD) spectroscopy is a chiroptical technique that is particularly useful for determining the absolute configuration of chiral molecules. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the CD spectrum of a molecule. nih.govustc.edu.cnnih.govresearchgate.net The process involves first finding the stable conformers of the molecule through a conformational search and geometry optimization. Then, the CD spectrum is calculated for each conformer, and a Boltzmann-weighted average is computed to generate the final predicted spectrum. nih.govnih.gov This predicted spectrum can then be compared to the experimental CD spectrum to assign the absolute configuration of the molecule as (S) or (R).
A hypothetical table of predicted NMR chemical shifts for (S)-1,2,3-propanetriol, 1,2-diacetate is shown below:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | 65.8 | 4.15 (dd) |
| C2 | 72.4 | 5.10 (m) |
| C3 | 63.1 | 3.65 (m) |
| C=O (Ac1) | 170.5 | - |
| CH₃ (Ac1) | 20.9 | 2.08 (s) |
| C=O (Ac2) | 170.8 | - |
| CH₃ (Ac2) | 21.1 | 2.10 (s) |
This table is illustrative and presents hypothetical data for demonstration purposes. Chemical shifts are referenced to TMS.
Vibrational Spectroscopy Calculations
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound. While harmonic frequency calculations are a standard output of quantum chemistry programs, they often deviate from experimental frequencies due to the neglect of anharmonicity. nist.govunimi.itinrim.itumn.edu
Anharmonic vibrational calculations, which account for the non-parabolic nature of the potential energy surface, provide more accurate predictions of vibrational frequencies and are crucial for the correct interpretation of experimental spectra, especially for flexible molecules with hydrogen bonds. unimi.itinrim.itresearchgate.netresearchgate.netnih.gov Methods such as Vibrational Self-Consistent Field (VSCF) and second-order Vibrational Perturbation Theory (VPT2) can be used to compute anharmonic frequencies. researchgate.net For (S)-1,2,3-propanetriol, 1,2-diacetate, these calculations would help in assigning the various stretching and bending modes, such as the C=O stretches of the acetate groups, the C-O stretches, and the vibrations of the propyl backbone.
A hypothetical comparison of harmonic and anharmonic vibrational frequencies for a key mode in (S)-1,2,3-propanetriol, 1,2-diacetate is presented below:
| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Asymmetric C=O Stretch | 1785 | 1750 | 1745 |
| Symmetric C=O Stretch | 1760 | 1730 | 1728 |
| C-O-C Stretch (ester) | 1280 | 1255 | 1250 |
| O-H Stretch | 3550 | 3450 | 3440 |
This table is illustrative and presents hypothetical data for demonstration purposes.
Future Directions and Emerging Research Avenues in the Study of S 1,2,3 Propanetriol, 1,2 Diacetate
Development of Novel Stereoselective Catalytic Systems
The synthesis of enantiomerically pure (S)-1,2,3-Propanetriol, 1,2-diacetate is paramount for its application as a chiral building block. Future research will undoubtedly focus on the development of novel and more efficient stereoselective catalytic systems. While enzymatic catalysis, particularly with lipases, has been a cornerstone for the kinetic resolution of glycerol (B35011) derivatives, there is considerable room for innovation.
Emerging research is likely to pursue the development of chemo- and site-selective catalysts for the direct, asymmetric diacetylation of glycerol. This would be a significant advancement over current methods that often involve multi-step protection and deprotection strategies or kinetic resolutions of racemic mixtures. The exploration of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with chiral pores as catalysts could offer unprecedented levels of selectivity and recyclability.
Furthermore, the combination of enzymatic catalysis with other catalytic methods, such as transition metal catalysis, in one-pot tandem reactions, presents a promising avenue for creating complex chiral molecules starting from (S)-1,2,3-Propanetriol, 1,2-diacetate.
Table 1: Comparison of Potential Catalytic Systems for (S)-1,2,3-Propanetriol, 1,2-diacetate Synthesis
| Catalytic System | Potential Advantages | Research Focus |
| Immobilized Lipases | High stereoselectivity, mild reaction conditions, reusability. | Development of novel immobilization techniques for enhanced stability and activity. |
| Chiral MOFs/COFs | High surface area, tunable chirality, potential for high selectivity. | Design and synthesis of frameworks with specific recognition sites for glycerol derivatives. |
| Artificial Metalloenzymes | Combines the selectivity of enzymes with the reactivity of metal catalysts. | Engineering enzymes to accommodate and catalyze reactions on (S)-1,2,3-Propanetriol, 1,2-diacetate. |
| Organocatalysis | Metal-free, often less sensitive to air and moisture. | Development of new chiral organocatalysts for the asymmetric acylation of glycerol. |
Integration into Flow Chemistry Methodologies for Chiral Synthesis
The transition from batch to continuous flow processing is a major trend in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. The integration of the synthesis and purification of (S)-1,2,3-Propanetriol, 1,2-diacetate into flow chemistry methodologies is a key area for future research.
Continuous flow reactors can be particularly advantageous for enzymatic resolutions. Immobilized enzymes can be packed into columns, allowing for the continuous processing of the substrate with easy separation of the product. This approach can lead to higher productivity and more consistent product quality compared to batch processes.
Future research will likely focus on the design of integrated flow systems that combine the catalytic synthesis of (S)-1,2,3-Propanetriol, 1,2-diacetate with in-line purification and subsequent derivatization steps. This could involve the use of membrane technology for product separation and the integration of multiple reactor modules for sequential reactions, enabling the on-demand synthesis of complex chiral molecules.
Exploration of (S)-1,2,3-Propanetriol, 1,2-diacetate in Supramolecular Chemistry Research
The specific stereochemistry and functional groups of (S)-1,2,3-Propanetriol, 1,2-diacetate make it an intriguing candidate for research in supramolecular chemistry. The hydroxyl and acetate (B1210297) groups can participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for self-assembly processes.
Future investigations could explore the use of (S)-1,2,3-Propanetriol, 1,2-diacetate as a chiral building block for the construction of novel supramolecular architectures, such as gels, liquid crystals, and vesicles. The chirality of the molecule could be transferred to the macroscopic level, leading to materials with unique optical or chiroptical properties. For instance, the self-assembly of amphiphilic derivatives of (S)-1,2,3-Propanetriol, 1,2-diacetate in water could lead to the formation of chiral micelles or nanotubes with potential applications in drug delivery or asymmetric catalysis in aqueous media.
Advanced Materials Science Applications (e.g., as Chiral Building Blocks for Polymers)
The demand for sustainable and functional materials is a major driver of innovation in polymer science. Glycerol is recognized as a key precursor for biodegradable polymers. The chirality of (S)-1,2,3-Propanetriol, 1,2-diacetate can be exploited to create polymers with controlled stereochemistry, which in turn can influence their physical and biological properties.
Future research is expected to focus on the synthesis of novel biodegradable and biocompatible polymers using (S)-1,2,3-Propanetriol, 1,2-diacetate as a monomer or a chiral cross-linking agent. These polymers could find applications in areas such as biomedical devices, drug delivery systems, and environmentally friendly plastics. The presence of the chiral diacetate moiety could impart specific properties to the polymer, such as altered degradation rates or enhanced mechanical strength.
Table 2: Potential Polymer Applications of (S)-1,2,3-Propanetriol, 1,2-diacetate
| Polymer Type | Potential Role of (S)-1,2,3-Propanetriol, 1,2-diacetate | Potential Applications |
| Chiral Polyesters | As a diol monomer to introduce chirality into the polymer backbone. | Biodegradable packaging, medical implants. |
| Cross-linked Hydrogels | As a chiral cross-linking agent to control the network structure. | Drug delivery, tissue engineering scaffolds. |
| Chiral Polyurethanes | As a chain extender to create stereoregular segments. | Biocompatible elastomers, coatings. |
Mechanistic Studies of Unprecedented Transformations and Derivatizations
A deeper understanding of the reactivity of (S)-1,2,3-Propanetriol, 1,2-diacetate is crucial for the development of novel synthetic applications. Future mechanistic studies, likely employing a combination of experimental techniques and computational modeling, will be essential to uncover unprecedented transformations and derivatizations of this chiral building block.
One area of interest is the selective manipulation of the two acetate groups and the free hydroxyl group. Research could focus on developing catalytic systems that can differentiate between the primary and secondary acetate groups, allowing for regioselective transformations. Furthermore, the investigation of acyl migration mechanisms under various conditions could lead to new strategies for the synthesis of complex glycerol derivatives.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways and transition states, guiding the rational design of new catalysts and reaction conditions for the selective functionalization of (S)-1,2,3-Propanetriol, 1,2-diacetate.
Q & A
Basic Research Questions
Q. How can the stereochemical purity of (S)-1,2,3-propanetriol, 1,2-diacetate be validated experimentally?
- Methodological Answer : Utilize chiral chromatography (e.g., chiral HPLC or GC) with a polar stationary phase to separate enantiomers. Compare retention times with racemic standards or use optical rotation measurements ([α]D) to confirm the (S)-configuration. Nuclear Overhauser Effect (NOE) NMR spectroscopy can also resolve spatial arrangements of substituents. Note that undefined stereocenters in commercial samples (e.g., ) may require additional derivatization or enantioselective synthesis for unambiguous identification .
Q. What analytical techniques are recommended for determining the purity and composition of 1,2,3-propanetriol, 1,2-diacetate?
- Methodological Answer :
- GC-MS : Resolve volatile components and quantify impurities (e.g., monoacetate or triacetate byproducts) using NIST reference spectra ( ).
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹) to confirm functional groups ( ).
- HPLC with UV/RI detection : Separate isomers (e.g., 1,2- vs. 1,3-diacetate) using reverse-phase columns and gradient elution ( ).
Q. How can aqueous solubility and hygroscopicity of this compound be experimentally measured?
- Methodological Answer :
- Gravimetric analysis : Expose the compound to controlled humidity (e.g., 25°C, 75% RH) and measure mass changes over time ( ).
- Shake-flask method : Dissolve the compound in water at varying temperatures (e.g., 20–40°C) and quantify solubility via UV-Vis or HPLC ().
Advanced Research Questions
Q. How do discrepancies in reported physicochemical properties (e.g., boiling point) arise, and how can they be reconciled?
- Methodological Answer :
- Boiling Point Variation : The reported Tboil of 463.7 K ( ) may differ from literature due to impurities or measurement conditions (e.g., reduced vs. atmospheric pressure). Replicate measurements using a calibrated ebulliometer under standardized conditions.
- Data Contradictions : Cross-validate with computational methods (e.g., COSMO-RS simulations) to predict thermophysical properties and identify outliers .
Q. What experimental strategies mitigate challenges in synthesizing enantiopure (S)-1,2-diacetate derivatives for pharmaceutical applications?
- Methodological Answer :
- Enzymatic acetylation : Use lipases (e.g., Candida antarctica) with glycerol and vinyl acetate in organic solvents for stereoselective synthesis.
- Protecting-group strategies : Temporarily block the 3-hydroxy group to direct acetylation to the 1,2-positions, followed by deprotection ( ).
Q. How can the compound’s role in natural product extracts (e.g., Lagenaria siceraria) be confirmed and quantified?
- Methodological Answer :
- GC-MS/MS : Spike plant extracts with deuterated internal standards and compare fragmentation patterns ( ).
- Isolation via preparative chromatography : Use silica gel or Sephadex LH-20 columns, followed by <sup>13</sup>C NMR to verify the diacetate moiety ().
Q. What methodologies address its stability under bioprocessing conditions (e.g., nanoparticle-enhanced drilling fluids)?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound with Al2O3/Fe3O4 nanoparticles () at elevated temperatures (40–60°C) and monitor degradation via LC-MS.
- Rheological profiling : Use rotational viscometers to assess viscosity changes under shear stress and pH variations ().
Key Research Challenges
- Stereochemical Ambiguity : Commercial samples often lack enantiomeric specification ( ), necessitating in-house chiral resolution.
- Mixture Complexity : Samples may contain 1,2-/1,3-diacetate isomers and mono-/triacetate byproducts ( ), requiring advanced separations.
- Environmental Monitoring : Quantify vapor-phase emissions () using proton-transfer-reaction mass spectrometry (PTR-MS) to comply with OELs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
